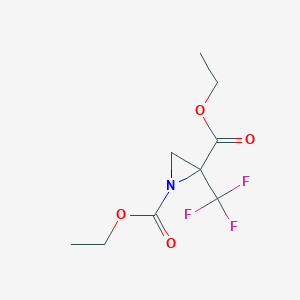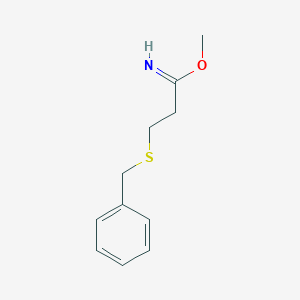![molecular formula C15H9Cl2NO3S2 B12522177 Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- CAS No. 702693-54-7](/img/structure/B12522177.png)
Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is further substituted with a benzo[b]thien-2-ylsulfonyl group and two chlorine atoms at the 2 and 4 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- typically involves the reaction of 2,4-dichlorobenzoyl chloride with benzo[b]thiophene-2-sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform for several hours.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzamides, depending on the nucleophile used.
Applications De Recherche Scientifique
Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action can vary depending on the specific biological context and the target molecule involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(benzo[b]thien-2-ylsulfonyl)benzamide: A related compound with a similar structure but lacking the chlorine substitutions.
2,4-Dichlorobenzamide: A compound with similar chlorine substitutions but lacking the benzo[b]thien-2-ylsulfonyl group.
Uniqueness
Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- is unique due to the combination of its structural features, including the benzamide core, the benzo[b]thien-2-ylsulfonyl group, and the chlorine substitutions. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
702693-54-7 |
|---|---|
Formule moléculaire |
C15H9Cl2NO3S2 |
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
N-(1-benzothiophen-2-ylsulfonyl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C15H9Cl2NO3S2/c16-10-5-6-11(12(17)8-10)15(19)18-23(20,21)14-7-9-3-1-2-4-13(9)22-14/h1-8H,(H,18,19) |
Clé InChI |
KOXVJJRVNOHOTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


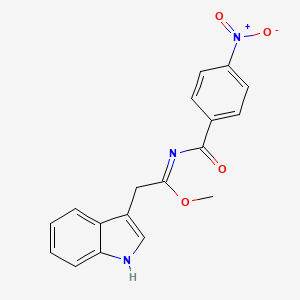


![1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B12522127.png)
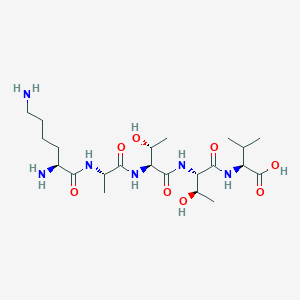
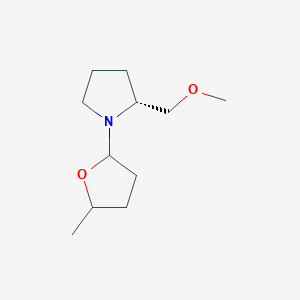
![3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12522147.png)
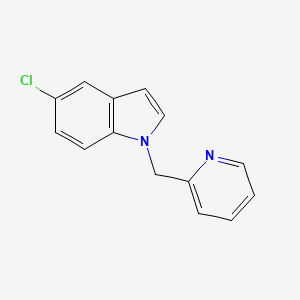
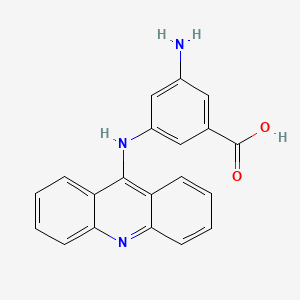

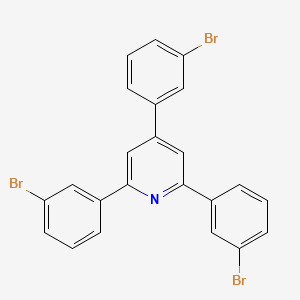
![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)
